molecular formula C9H13N3O B13670473 N-Hydroxy-2-isopropylisonicotinimidamide

N-Hydroxy-2-isopropylisonicotinimidamide

Cat. No.: B13670473
M. Wt: 179.22 g/mol
InChI Key: XNUDJCZWROZGRI-UHFFFAOYSA-N
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Description

N-Hydroxy-2-isopropylisonicotinimidamide is a chemical compound that belongs to the class of hydroxamic acids Hydroxamic acids are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-isopropylisonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine. One common method is the reaction of isonicotinic acid chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-isopropylisonicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Hydroxy-2-isopropylisonicotinimidamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. For example, in histone deacetylase inhibitors, the compound binds to the zinc ion in the enzyme, preventing it from deacetylating histone proteins, which can lead to the activation of tumor suppressor genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-isopropylisonicotinimidamide is unique due to its specific structure, which allows for selective binding to certain metalloenzymes. This selectivity makes it a valuable tool in the design of targeted inhibitors for therapeutic applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-hydroxy-2-propan-2-ylpyridine-4-carboximidamide

InChI

InChI=1S/C9H13N3O/c1-6(2)8-5-7(3-4-11-8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12)

InChI Key

XNUDJCZWROZGRI-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=NC=CC(=C1)/C(=N/O)/N

Canonical SMILES

CC(C)C1=NC=CC(=C1)C(=NO)N

Origin of Product

United States

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